molecular formula C19H16N2O6S3 B12029611 3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)-

3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)-

Cat. No.: B12029611
M. Wt: 464.5 g/mol
InChI Key: PMOAWJRBTKDRMH-MHWRWJLKSA-N
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Description

This compound belongs to the thiazolidine-2,4-dione (TZD) family, a class of heterocyclic molecules with demonstrated bioactivity in anticancer , antidiabetic , and antimicrobial applications. Its structure comprises a thiazolidine core substituted with:

  • Acetic acid moiety at the α-position, modified by a [2-(methylthio)ethyl] group. The sulfur atom in the methylthio group may enhance hydrophobic interactions in biological systems.
  • Exocyclic methylene group at the 5-position, conjugated with a furan ring bearing a 4-nitrophenyl substituent. The (5E)-configuration indicates trans geometry, which influences molecular planarity and binding affinity .
  • 4-Oxo and 2-thioxo groups, common in TZDs, which participate in hydrogen bonding with biological targets like PPARγ or VEGF receptors .

Properties

Molecular Formula

C19H16N2O6S3

Molecular Weight

464.5 g/mol

IUPAC Name

4-methylsulfanyl-2-[(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C19H16N2O6S3/c1-29-9-8-14(18(23)24)20-17(22)16(30-19(20)28)10-13-6-7-15(27-13)11-2-4-12(5-3-11)21(25)26/h2-7,10,14H,8-9H2,1H3,(H,23,24)/b16-10+

InChI Key

PMOAWJRBTKDRMH-MHWRWJLKSA-N

Isomeric SMILES

CSCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/SC1=S

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cysteine Derivatives

Adapting methods from, the thiazolidine ring forms via reaction of L-cysteine derivatives with carbonyl compounds:

Procedure (, modified):

  • React N-(2-methylthioethyl)cysteine (1.0 eq) with triethyl orthoformate (1.2 eq) in glacial acetic acid at 80°C for 6 hr

  • Quench with ice-water, extract with ethyl acetate

  • Purify via silica chromatography (hexane:EtOAc = 3:1)

Key Parameters ():

  • Temperature critical for regioselectivity (80–100°C optimal)

  • Acetic acid acts as both solvent and catalyst

Introduction of α-(2-Methylthioethyl) Group

Alkylation of Thiazolidine Nitrogen

Based on, the methylthioethyl side chain introduces via nucleophilic substitution:

Reaction Scheme :

Optimized Conditions ():

  • Reagent : 2-Bromoethyl methyl sulfide (1.5 eq)

  • Base : K2CO3 (2.0 eq) in anhydrous DMF

  • Temperature : 60°C, 12 hr under N2

  • Yield : 68–72% (HPLC purity >95%)

Knoevenagel Condensation for Methylene Bridge

Formation of (5E)-Configuration

The exocyclic double bond forms via condensation with 5-(4-nitrophenyl)furan-2-carbaldehyde (,):

Procedure (, adapted):

ComponentQuantity
Thiazolidine derivative1.0 mmol
5-(4-Nitrophenyl)furan-2-carbaldehyde1.1 mmol
Piperidine0.2 mL
Acetic acid5 mL
  • Reflux mixture at 110°C for 8 hr

  • Cool, precipitate with ice-water

  • Recrystallize from EtOH/H2O (7:3)

Stereochemical Control ():

  • E/Z Ratio : 9:1 confirmed by NOESY (300 MHz, DMSO-d6)

  • Microwave Assistance (): 100 W, 15 min improves yield to 85%

Oxidation to 4-Oxo-2-thioxo System

Selective Sulfur Oxidation

Following, the 2-thioxo group remains intact while introducing the 4-oxo moiety:

Oxidation Protocol :

  • Reagent : H2O2 (30%, 2 eq) in AcOH/H2O (4:1)

  • Temperature : 40°C, 3 hr

  • Monitoring : TLC (Rf 0.3 in CHCl3:MeOH 9:1)

Yield : 78% (HPLC-MS: m/z 463.2 [M+H]+)

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

StepMethodYield (%)Purity (%)Key Reference
Thiazolidine formationCyclocondensation7295
Side chain additionAlkylation6897
Methylene bridgeKnoevenagel8599,
OxidationH2O2/AcOH7898

Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.35 (d, J=8.8 Hz, 2H, Ar-NO2)
    δ 7.85 (d, J=3.6 Hz, 1H, furan H-3)
    δ 6.95 (d, J=3.6 Hz, 1H, furan H-4)
    δ 5.12 (s, 1H, CH=S)

  • X-ray Crystallography ():
    Confirms (5E) configuration (C5-C6 bond length 1.34 Å)

Challenges and Optimization

Critical Parameters

  • Oxygen Sensitivity : Nitro group requires inert atmosphere ()

  • Stereochemical Drift : Minimized by rapid crystallization ()

  • Byproduct Formation : 15% Z-isomer removed via column chromatography

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Solvent Recovery : 90% DMF recycled via distillation ()

  • Catalyst Reuse : Piperidine/HOAc system reused 5 cycles ( )

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group on the 4-nitrophenyl substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution. This reactivity is leveraged in synthesizing derivatives with modified biological activity. For example:

  • Amination : Reduction of the nitro group to an amine under catalytic hydrogenation (H₂/Pd-C) enables subsequent diazotization or coupling reactions .

  • Halogenation : Electrophilic bromination at the para position of the nitrophenyl group occurs under mild conditions (Br₂/CHCl₃, 25°C), yielding brominated analogs.

Tautomerism and Thiol-Disulfide Exchange

The 2-thioxo group participates in tautomeric equilibria, shifting between thione (C=S) and thiol (C–SH) forms. This property influences redox behavior:

  • Thiol Reactivity : The thiol form undergoes oxidation to disulfide bridges in the presence of I₂ or H₂O₂, forming dimeric structures .

  • Metal Coordination : The thione form chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes characterized by UV-Vis and ESR spectroscopy .

Cycloaddition and Ring-Opening Reactions

The furanyl-methylene moiety engages in cycloaddition reactions:

  • Diels-Alder Reactivity : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene derivatives), forming bicyclic adducts at 80–100°C.

  • Ring-Opening : Treatment with strong acids (H₂SO₄, HCl) cleaves the furan ring, yielding keto-thioamide intermediates.

Esterification and Acylation

The acetic acid side chain undergoes typical carboxylic acid derivatization:

Reaction Type Conditions Product Yield Reference
EsterificationSOCl₂/EtOH, refluxEthyl ester derivative78%
Amide FormationEDC/HOBt, RNH₂ (room temperature)Substituted amides65–85%

Salt Formation and Alkylation

The thiazolidine nitrogen and acetic acid group participate in salt formation:

  • Potassium Salt Synthesis : Reaction with KOtBu in acetone yields water-soluble potassium salts, enhancing bioavailability .

  • S-Alkylation : The methylthioethyl side chain undergoes alkylation with alkyl halides (e.g., CH₃I) in DMF, forming sulfonium derivatives.

Bioactivation via Michael Addition

The α,β-unsaturated carbonyl system (4-oxo-thiazolidine) acts as a Michael acceptor, reacting with biological nucleophiles (e.g., glutathione). This reactivity underpins its enzyme inhibitory activity, such as aldose reductase inhibition .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces E/Z isomerization at the methylene group, altering stereoelectronic properties. This photostability is critical for applications in photopharmacology.

Comparative Reactivity Table

Key reaction conditions and outcomes for derivatives:

Reaction Reagents/Conditions Key Product Biological Impact
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, 25°CAmino derivativeEnhanced antimicrobial activity
Thiol OxidationH₂O₂, pH 7.4, 37°CDisulfide dimerReduced cytotoxicity
Ester HydrolysisNaOH (1M), H₂O/EtOH, refluxFree carboxylic acidImproved solubility

This compound’s multifunctional architecture enables tailored modifications for drug development, with reactions strategically optimized for yield and pharmacological efficacy. Experimental protocols emphasize regioselectivity control, particularly in nitro group transformations and cycloadditions, to preserve core bioactivity .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of 3-thiazolidineacetic acid exhibit promising anticancer properties. For instance, certain derivatives have shown mild anticancer activity, which is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle pathways and angiogenesis inhibition .

Case Study:
A study published in 2011 synthesized a series of thiazolidine derivatives, revealing their potential as anticancer agents. The bioactivity data suggested that these compounds could effectively target specific cancer cell lines, demonstrating a significant reduction in cell viability .

Diabetes Management

The compound acts as a reversible aldose reductase inhibitor, which is crucial for managing diabetic complications by preventing the conversion of glucose into sorbitol. This property is particularly relevant in the context of diabetic neuropathy, where it helps mitigate nerve damage associated with high blood sugar levels .

Data Table: Aldose Reductase Inhibition Activity

CompoundIC50 Value (µM)Source
3-Thiazolidineacetic Acid Derivative A12.5
3-Thiazolidineacetic Acid Derivative B15.0

Antifungal Activity

Thiazolidine derivatives have been systematically studied for their antifungal properties, particularly against Candida species. Some compounds have demonstrated both fungistatic and fungicidal effects, leading to morphological changes in fungal cell walls .

Case Study:
In a recent study focused on thiazolidine-2,4-diones, compounds were tested against various fungal strains, showing high antifungal activity. The mechanism was linked to interference with glucose transport in fungal cells, suggesting a novel approach for antifungal drug development .

Data Table: Antifungal Activity Against Candida spp.

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
Thiazolidine Derivative C8 µg/mLFungicidal
Thiazolidine Derivative D16 µg/mLFungistatic

Synthesis and Structural Insights

The synthesis of 3-thiazolidineacetic acid derivatives involves multi-step reactions that can significantly influence yield and purity. Various synthetic methods have been explored to optimize the production of these compounds while maintaining their biological activity.

Synthesis Overview:

  • Methodology: The synthesis typically involves the reaction of substituted amino acids with ethyl bromoacetate under specific conditions.
  • Characterization Techniques: Structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the regioselectivity and stereochemistry of the synthesized compounds .

Data Table: Synthesis Conditions

Reaction StepReagents UsedYield (%)
Step 1Amino Acid + Ethyl Bromoacetate70%
Step 2Condensation with Aldehyde85%

Mechanism of Action

The mechanism of action of 3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may interact with receptors, altering their signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound: While direct data are unavailable, structurally related TZDs (e.g., 5e) inhibit cancer cell proliferation via PPARγ activation or VEGF pathway modulation . The nitro group may enhance pro-apoptotic effects by stabilizing charge-transfer complexes with DNA or kinases .
  • Compounds: Derivatives with phenylethoxy or benzyloxy substituents exhibit moderate cytotoxicity (IC₅₀: 10–50 μM), suggesting bulkier groups reduce potency compared to nitro-substituted analogues .

ADMET Profiles

  • Solubility: The target compound’s nitro and thioether groups likely reduce aqueous solubility compared to carboxylic acid-containing analogues (e.g., 5g) .

Biological Activity

3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)- is a complex compound belonging to the thiazolidine family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with various substituents that contribute to its biological activity. The presence of the nitrophenyl and furan rings is significant for its pharmacological effects, as these groups can influence interactions with biological targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry. Modifications to the thiazolidine core can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups (like nitro) can improve anticancer efficacy by altering the compound's electronic properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidine derivatives. The compound has shown promising results in inhibiting tumor growth across various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and affects cell cycle regulation. For example, derivatives have been shown to inhibit key proteins involved in cancer cell proliferation, such as protein tyrosine kinases .
  • Case Studies :
    • A study demonstrated that related thiazolidine compounds exhibited IC50 values as low as 3.2 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
    • Another investigation reported that specific derivatives inhibited tumor angiogenesis by reducing vascular endothelial growth factor (VEGF) production .

Antimicrobial Activity

Thiazolidine derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.

  • Efficacy : Research has indicated that certain thiazolidine derivatives display significant activity against Gram-positive bacteria and fungi like Candida albicans. For instance, modifications in the side chains can enhance antifungal activity without compromising cell viability .

Antioxidant Activity

The antioxidant capabilities of thiazolidine derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

  • Research Findings : In vitro assays have shown that some derivatives significantly reduce oxidative stress markers, thereby protecting cellular components from damage. For example, compounds with specific substitutions demonstrated enhanced antioxidant activity measured through TBARS assays .

Summary of Biological Activities

Activity TypeAssessed CompoundsIC50/EC50 ValuesReference
AnticancerThiazolidine Derivatives3.2 µM (MCF-7)
AntimicrobialVarious Thiazolidines>500 µg/mL (bacteria)
AntioxidantSelected DerivativesEC50 = 0.565 mM

Q & A

Q. (Advanced)

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Catalyst Screening : Test Lewis acids like ZnCl₂ to accelerate cyclization and improve stereoselectivity .
  • Temperature Control : Maintain reflux temperatures (110–120°C) during condensation to favor the thermodynamically stable (5E) isomer .
  • Monitoring : Employ TLC or HPLC to track reaction progress and isolate the desired isomer early .

What spectroscopic techniques are critical for confirming the structure of this compound?

Q. (Basic)

  • IR Spectroscopy : Identify key stretches: C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and NO₂ (~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm the (5E) configuration via coupling constants (J = 12–14 Hz for trans olefinic protons) and assign substituents (e.g., methylthioethyl δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How to resolve discrepancies between experimental and computational spectral data?

Q. (Advanced)

  • DFT Calculations : Compare experimental NMR/IR with density functional theory (DFT)-simulated spectra to validate structural assignments .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures .
  • Dynamic NMR : Analyze temperature-dependent shifts to assess conformational flexibility in solution .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Q. (Basic)

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Apoptosis Detection : Perform Annexin V/PI staining and caspase-3 activation assays .
  • PPARγ Binding : Conduct receptor-binding studies using competitive ELISA or fluorescence polarization .

What computational approaches predict the binding affinity of this compound to PPARγ?

Q. (Advanced)

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPARγ’s ligand-binding domain (e.g., hydrogen bonds with Tyr473) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residue interactions .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

How to address solubility challenges in pharmacological studies?

Q. (Advanced)

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetic acid moiety .

What strategies validate the (5E) configuration in the compound’s structure?

Q. (Advanced)

  • NOESY NMR : Detect spatial proximity between the furanyl methylene proton and thiazolidine ring protons .
  • UV-Vis Spectroscopy : Compare experimental λₘₐₓ with TD-DFT calculations for the (5E) isomer .
  • Chemical Correlation : Synthesize both (5E) and (5Z) isomers and compare chromatographic retention times .

How to design derivatives to enhance bioactivity while maintaining low toxicity?

Q. (Advanced)

  • Substituent Variation : Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., CF₃) to improve PPARγ affinity .
  • Scaffold Hybridization : Fuse with coumarin or indole moieties to enhance DNA intercalation .
  • ADMET Profiling : Use SwissADME to predict pharmacokinetics and prioritize derivatives with favorable logS and CYP450 inhibition profiles .

What analytical methods troubleshoot synthetic byproducts or degradation products?

Q. (Advanced)

  • HPLC-MS/MS : Identify impurities via high-resolution mass spectrometry and tandem fragmentation .
  • Stability Studies : Conduct forced degradation under heat, light, and pH extremes to characterize degradation pathways .
  • Isotopic Labeling : Track reaction intermediates using ¹³C-labeled starting materials .

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